ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a chlorophenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole intermediate. The pyrazole is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Introduction of the piperazine ring: The pyrazolo[3,4-d]pyrimidine core is then reacted with piperazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
Esterification: Finally, the carboxylate group is introduced by esterifying the piperazine derivative with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-d]pyrimidine core with a piperazine ring and a chlorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-2-27-18(26)24-9-7-23(8-10-24)16-15-11-22-25(17(15)21-12-20-16)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMCKRUXBLIHHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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